An In-Depth Technical Guide to 6-Bromo-2,3-dichloroanisole
An In-Depth Technical Guide to 6-Bromo-2,3-dichloroanisole
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and reactivity of 6-Bromo-2,3-dichloroanisole. The information presented herein is curated to provide both foundational knowledge and practical insights, ensuring scientific integrity and applicability in a laboratory setting.
Introduction and Overview
6-Bromo-2,3-dichloroanisole is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methoxy substituents on a benzene ring, allows for a diverse range of chemical transformations. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its chemical behavior is paramount for its effective utilization in designing novel compounds.
Physicochemical Properties
The fundamental physicochemical properties of 6-Bromo-2,3-dichloroanisole are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.
| Property | Value | Source |
| CAS Number | 174913-23-6 | [1] |
| Molecular Formula | C₇H₅BrCl₂O | [1] |
| Molecular Weight | 255.93 g/mol | [1] |
| IUPAC Name | 1-bromo-3,4-dichloro-2-methoxybenzene | [1] |
| SMILES | COC1=C(Cl)C(Cl)=CC=C1Br | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Storage | Store at 0-8 °C | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of 6-Bromo-2,3-dichloroanisole. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its structure and data from analogous compounds provides a reliable spectroscopic profile.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton ortho to the bromine atom and meta to the methoxy group will likely appear as a doublet, while the other proton will also be a doublet. The methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the methoxy group will be found in the downfield region characteristic of oxygenated aromatic carbons. The carbons bonded to the chlorine and bromine atoms will also exhibit characteristic shifts.
IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Key expected peaks include C-H stretching for the aromatic ring and the methyl group, C=C stretching for the aromatic ring, and C-O stretching for the anisole ether linkage. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 255.93 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks.
Synthesis and Reactivity
Synthesis: While a specific, documented synthesis for 6-Bromo-2,3-dichloroanisole was not found in the initial search, a plausible synthetic route can be inferred from standard organic chemistry principles. A common approach would involve the bromination of 2,3-dichloroanisole. The directing effects of the methoxy and chloro groups would guide the position of bromination. The methoxy group is an ortho-, para-director, while the chloro groups are ortho-, para-directing deactivators. The interplay of these directing effects would determine the final substitution pattern.
A general workflow for such a synthesis is outlined below:
Caption: A generalized workflow for the synthesis of 6-Bromo-2,3-dichloroanisole.
Reactivity: The reactivity of 6-Bromo-2,3-dichloroanisole is dictated by its functional groups. The bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The chlorine atoms are generally less reactive in such coupling reactions but can undergo nucleophilic aromatic substitution under harsh conditions. The methoxy group can be cleaved to reveal a phenol, providing another site for functionalization.
Caption: Key reaction pathways for 6-Bromo-2,3-dichloroanisole.
Applications in Research and Development
As a halogenated building block, 6-Bromo-2,3-dichloroanisole is a valuable starting material for the synthesis of more complex molecules. In drug discovery, it can be used to introduce a substituted phenyl ring into a lead compound, potentially modifying its pharmacological properties such as potency, selectivity, and metabolic stability. The presence of multiple halogen atoms can also influence the lipophilicity and binding interactions of the final molecule. In materials science, it can be a precursor for the synthesis of polymers, liquid crystals, and other functional materials.
Safety and Handling
Hazard Identification: Based on data for analogous compounds, 6-Bromo-2,3-dichloroanisole is expected to be harmful if swallowed and may cause eye and skin irritation.[1]
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P317: IF SWALLOWED: Get medical help.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is 0-8 °C.[1]
-
Keep container tightly closed.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Flush eyes with water as a precaution.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
In all cases of exposure, seek medical attention if symptoms persist.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23433617, 2-Bromo-6-chloroanisole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521935, 2-Bromo-4-chloroanisole. Retrieved from [Link]
-
Loba Chemie. (n.d.). m-BROMO ANISOLE (For Synthesis) MSDS. Retrieved from [Link]
Sources
- 1. 6-Bromo-2,3-dichloroanisole 95% | CAS: 174913-23-6 | AChemBlock [achemblock.com]
- 2. 2-Bromo-6-chloroanisole | C7H6BrClO | CID 23433617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
